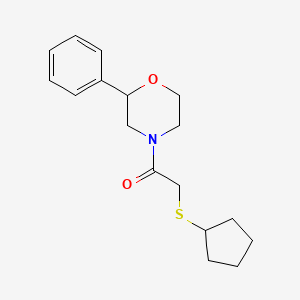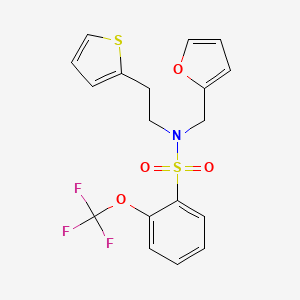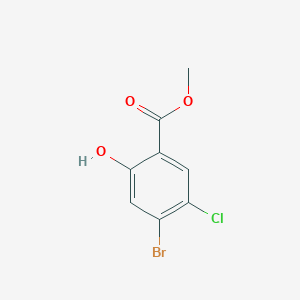![molecular formula C21H18FN3O3S B2835578 4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1428349-22-7](/img/structure/B2835578.png)
4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a complex organic compound that belongs to the class of isothiazolo[4,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the isothiazolo[4,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiazole and 2-chloropyrimidine derivatives.
Introduction of benzyl groups: The benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to modify the benzyl rings or the isothiazolo[4,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, fluorine gas, methoxybenzyl chloride, and various bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe to study biological pathways and interactions due to its unique structural features.
Medicine: Investigation of its pharmacological properties for the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The isothiazolo[4,3-d]pyrimidine core may interact with nucleic acids or proteins, affecting cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzoic acid: A fluorinated benzoic acid derivative with similar functional groups.
3-fluoro-4-methylbenzoic acid: Another fluorinated benzoic acid with a methyl group instead of a methoxy group.
3-fluoro-4-(trifluoromethyl)benzoic acid: A compound with a trifluoromethyl group, providing different chemical properties.
Uniqueness
4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its combination of fluorine, methoxy, and methyl groups attached to benzyl rings, along with the isothiazolo[4,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[(3-fluoro-4-methoxyphenyl)methyl]-6-[(3-methylphenyl)methyl]-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-13-4-3-5-14(8-13)11-25-20(26)19-17(12-29-23-19)24(21(25)27)10-15-6-7-18(28-2)16(22)9-15/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWBBQYOGEXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2835498.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide](/img/structure/B2835500.png)

![6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one](/img/structure/B2835503.png)
![N-(4-acetylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2835504.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2835508.png)
![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835509.png)
![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2835511.png)



![4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide](/img/structure/B2835517.png)
